Propanoic acid, 2-methyl-, (2S)-4-(2,4-difluorophenyl)-2-(hydroxymethyl)-4-penten-1-yl ester
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Overview
Description
Propanoic acid, 2-methyl-, (2S)-4-(2,4-difluorophenyl)-2-(hydroxymethyl)-4-penten-1-yl ester is a complex organic compound with a unique structure that includes a difluorophenyl group, a hydroxymethyl group, and a pentenyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanoic acid, 2-methyl-, (2S)-4-(2,4-difluorophenyl)-2-(hydroxymethyl)-4-penten-1-yl ester typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorobenzene, 2-methylpropanoic acid, and appropriate alcohols or aldehydes.
Formation of Intermediate: The initial step often involves the formation of an intermediate compound through a Friedel-Crafts acylation reaction, where 2,4-difluorobenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Esterification: The intermediate is then subjected to esterification with 2-methylpropanoic acid under acidic or basic conditions to form the ester linkage.
Hydroxymethylation: The hydroxymethyl group is introduced via a hydroxymethylation reaction, typically using formaldehyde and a base.
Final Coupling: The final step involves coupling the hydroxymethyl intermediate with a pentenyl group through a palladium-catalyzed cross-coupling reaction, such as the Heck or Suzuki reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthetic process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or aldehyde, depending on the oxidizing agent used.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, particularly with strong nucleophiles.
Addition: The double bond in the pentenyl group can undergo addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Addition: Bromine (Br2) or hydrogen chloride (HCl) in an inert solvent.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Substituted difluorophenyl derivatives.
Addition: Halogenated or hydrogenated pentenyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The difluorophenyl group is particularly interesting due to its ability to interact with biological targets through halogen bonding.
Medicine
Medicinal chemistry applications include the development of new drugs. The compound’s structure suggests potential activity against various biological targets, making it a candidate for drug discovery programs aimed at treating diseases such as cancer or infectious diseases.
Industry
In the materials science industry, this compound could be used in the development of new polymers or as a precursor for advanced materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which Propanoic acid, 2-methyl-, (2S)-4-(2,4-difluorophenyl)-2-(hydroxymethyl)-4-penten-1-yl ester exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The difluorophenyl group can enhance binding affinity through halogen bonding, while the ester and hydroxymethyl groups can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, 2-methyl-, (2S)-4-(2,4-difluorophenyl)-2-(hydroxymethyl)-4-penten-1-yl ester: can be compared to other esters with similar functional groups, such as:
Uniqueness
The presence of the difluorophenyl group distinguishes this compound from its analogs with different halogen substitutions
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
[(2S)-4-(2,4-difluorophenyl)-2-(hydroxymethyl)pent-4-enyl] 2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F2O3/c1-10(2)16(20)21-9-12(8-19)6-11(3)14-5-4-13(17)7-15(14)18/h4-5,7,10,12,19H,3,6,8-9H2,1-2H3/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JACXDHBRMMEIGY-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCC(CC(=C)C1=C(C=C(C=C1)F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)OC[C@@H](CC(=C)C1=C(C=C(C=C1)F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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